

In-Depth Technical Guide: Synthesis and Purification of Indocyanine green-d7 (ICG-d7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Indocyanine green-d7** (ICG-d7), a partially deuterated near-infrared (NIR) fluorescent dye. ICG-d7 offers enhanced stability in aqueous solutions compared to its non-deuterated counterpart, Indocyanine green (ICG), making it a valuable tool for in vivo imaging and other fluorescence-based applications. This document details the experimental protocols for its synthesis and purification, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Quantitative Data Summary

The photophysical and stability properties of ICG-d7 are critical for its application in fluorescence imaging. The following tables summarize the key quantitative data for ICG-d7, comparing it to the standard ICG where applicable.



Property	ICG-d7	ICG	Reference
Molecular Weight	782.01 g/mol	774.97 g/mol	[1]
Formula	C43H40D7N2O6S2Na	C43H47N2O6S2Na	[1]
Excitation Maximum (λabs)	794 nm	787 nm	
Emission Maximum (λem)	818 nm	815 nm	
Extinction Coefficient (ϵ)	228,000 M ⁻¹ cm ⁻¹	223,000 M ⁻¹ cm ⁻¹	
Quantum Yield (φ)	0.21	0.14	_
Purity (HPLC)	≥95%	≥95%	_
Stability in Aqueous Solution (1.0 mM in water at room temperature)	Time	% Remaining	Reference
ICG-d7	6 days	~80%	_

Experimental Protocols

6 days

The synthesis of ICG-d7 involves a two-step process: the preparation of a deuterated intermediate, [D₅]glutaconaldehyde dianil hydrochloride, followed by a condensation reaction with an indolenium salt.

~20%

Synthesis of [D₅]Glutaconaldehyde dianil hydrochloride

This procedure is adapted from the synthesis of related cyanine dyes and utilizes deuterated pyridine as the starting material.

Materials:

ICG



- Pyridine-ds
- 2,4-dinitrochlorobenzene
- Aniline
- Deuterated methanol (CD₃OD)
- Deuterated water (D₂O)
- Hydrochloric acid (HCl)
- Isopropyl alcohol

Procedure:

- A solution of 2,4-dinitrochlorobenzene in ethanol is reacted with pyridine-d₅ to form the corresponding Zincke salt.
- The Zincke salt is then ring-opened using aniline in a mixture of deuterated methanol and deuterated water to yield the intermediate [D₅]glutaconaldehyde dianil.
- The reaction mixture is acidified with hydrochloric acid.
- The resulting precipitate, [D₅]glutaconaldehyde dianil hydrochloride, is collected by filtration, washed with isopropyl alcohol, and dried under vacuum.

Synthesis of Indocyanine green-d7 (ICG-d7)

Materials:

- [D₅]Glutaconaldehyde dianil hydrochloride
- 1,1-dimethyl-3-(4-sulfobutyl)-2-methyleneindoline
- Sodium acetate
- Acetic anhydride



- Methanol
- Isopropanol
- Water

Procedure:

- 1,1-dimethyl-3-(4-sulfobutyl)-2-methyleneindoline (2 equivalents) and [D₅]glutaconaldehyde dianil hydrochloride (1 equivalent) are dissolved in methanol.
- Sodium acetate (2 equivalents) and acetic anhydride are added to the solution.
- The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by UV-Vis spectroscopy for the appearance of the characteristic long-wavelength absorption peak of ICG-d7.
- Upon completion of the reaction, the crude ICG-d7 is precipitated by the addition of isopropanol.
- The precipitate is collected by filtration and washed with isopropanol to remove unreacted starting materials and byproducts.

Purification of Indocyanine green-d7 (ICG-d7)

Purification of the crude ICG-d7 is crucial to achieve the high purity required for research and pre-clinical applications. A combination of recrystallization and column chromatography is recommended.

Recrystallization:

- The crude ICG-d7 is dissolved in a minimal amount of a mixture of isopropanol and water at an elevated temperature (e.g., 50-60 °C).
- The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization.



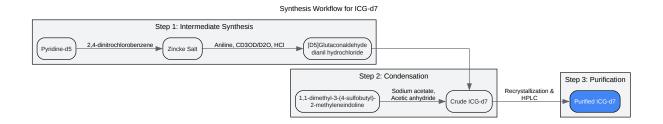
 The purified crystals of ICG-d7 are collected by filtration, washed with cold isopropanol, and dried under vacuum.

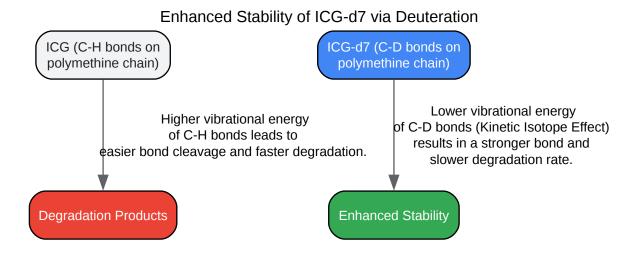
High-Performance Liquid Chromatography (HPLC):

- For higher purity, preparative reverse-phase HPLC can be employed.
- A C18 column is typically used with a gradient elution system of acetonitrile and water containing a suitable buffer (e.g., phosphate buffer at pH 6).
- The fractions containing the pure ICG-d7 are collected, and the solvent is removed under reduced pressure to yield the final product.

Visualizations Synthesis Workflow of ICG-d7







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References

- 1. rndsystems.com [rndsystems.com]
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